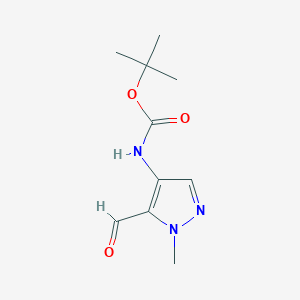

tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-formyl-1-methylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-7-5-11-13(4)8(7)6-14/h5-6H,1-4H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJOXGZUYXHYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601170682 | |

| Record name | 1,1-Dimethylethyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796845-65-3 | |

| Record name | 1,1-Dimethylethyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796845-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthesis is approximately 59.5% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to carboxylic acid | KMnO₄, H₂O, 80°C | tert-Butyl (5-carboxy-1-methyl-1H-pyrazol-4-yl)carbamate | 85% |

This reaction proceeds via radical intermediates, with the formyl group first converting to a geminal diol before oxidation to the carboxylic acid. The carbamate group remains stable under these conditions.

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (-CH₂OH) group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction to hydroxymethyl | NaBH₄, MeOH, 0°C | tert-Butyl (5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-yl)carbamate | 92% |

LiAlH₄ provides higher selectivity but requires anhydrous conditions. The carbamate group is unaffected due to its electron-withdrawing nature.

Nucleophilic Addition Reactions

The formyl group participates in nucleophilic additions, forming imines, hydrazones, or oximes.

Reductive amination with primary amines and sodium cyanoborohydride yields secondary amines, useful in medicinal chemistry .

Cross-Coupling Reactions

The pyrazole ring’s electron-deficient nature facilitates palladium-catalyzed cross-coupling.

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted pyrazoles | 78% |

This reaction requires aryl boronic acids and tolerates diverse functional groups, enabling access to complex architectures.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving carbamate cleavage to release CO₂ and tert-butanol .

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 200–250°C | Decarboxylation | 35% |

| 250–300°C | Pyrazole ring degradation | 50% |

Comparative Reactivity

The formyl group’s reactivity is modulated by adjacent substituents:

| Position | Substituent | Effect on Reactivity |

|---|---|---|

| 1 | Methyl | Enhances steric protection of the carbamate |

| 4 | Carbamate | Electron-withdrawing, activates formyl for nucleophilic attack |

Electron-deficient pyrazole rings accelerate electrophilic substitutions at the 3-position .

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

This compound serves as an important intermediate in organic synthesis. It can undergo various chemical transformations, allowing for the construction of more complex structures. Common reactions include:

- Oxidation : The formyl group can be oxidized to yield carboxylic acids.

- Reduction : The formyl group can be reduced to a hydroxymethyl group.

- Substitution Reactions : The compound can react with electrophiles to form substituted derivatives.

These reactions are crucial for developing new materials and specialty chemicals in research laboratories.

Biological Applications

Biological Activity and Enzyme Interaction

Research indicates that tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate exhibits potential bioactive properties. Its structure allows for interaction with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

In a study exploring the inhibition of specific enzymes, this compound demonstrated effective binding to active sites, leading to a decrease in enzymatic activity. This property is particularly valuable in drug design, where enzyme inhibitors are sought to treat various diseases.

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its therapeutic properties, particularly in the development of new drugs. Pyrazole derivatives have shown promise in various pharmacological activities:

- Anti-inflammatory Effects

- Analgesic Properties

- Antimicrobial Activity

Research into these properties has led to the synthesis of novel compounds that may serve as effective medications.

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized in the formulation of specialty chemicals. Its unique reactivity makes it suitable for applications in:

- Coatings

- Adhesives

- Polymers

The ability to modify its structure through various chemical reactions allows for tailored properties in industrial applications.

Data Tables

| Application Area | Specific Uses | Notable Reactions |

|---|---|---|

| Chemistry | Intermediate for complex molecule synthesis | Oxidation, Reduction, Substitution |

| Biology | Enzyme inhibition studies | Binding assays with enzyme targets |

| Medicinal Chemistry | Drug development (anti-inflammatory, analgesic) | Structure-activity relationship studies |

| Industry | Production of specialty chemicals | Custom formulations using modified derivatives |

Mechanism of Action

The mechanism of action of tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes and receptors. The formyl and carbamate groups may play a role in binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : tert-Butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate

- CAS Number : 796845-65-3

- Molecular Formula : C₁₀H₁₅N₃O₃

- Molecular Weight : 225.24 g/mol

- Structural Features : A pyrazole ring substituted with a methyl group at position 1, a formyl group at position 5, and a tert-butyl carbamate group at position 3.

Role in Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The formyl group enables condensation reactions (e.g., formation of hydrazones or imines), while the carbamate acts as a protecting group for amines, enhancing stability during multi-step syntheses .

Comparison with Structurally Similar Compounds

tert-Butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate

- CAS : 2126160-17-4

- Molecular Formula : C₁₁H₁₇N₃O₃

- Molecular Weight : 239.27 g/mol

- Key Difference : An additional methylene (–CH₂–) spacer between the pyrazole ring and the carbamate group.

- Implications :

- Increased molecular weight and steric bulk may reduce reactivity compared to the target compound.

- Enhanced solubility in polar solvents due to the extended alkyl chain.

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

Pyrazolo[3,4-d]pyrimidine Derivatives

- Example: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Molecular Weight : 615.7 g/mol

- Structural Complexity: Fused pyrazole-pyrimidine core with chromenone and thiazole substituents.

- Applications : Designed for kinase inhibition, leveraging the pyrazolo[3,4-d]pyrimidine scaffold’s affinity for ATP-binding pockets .

Bicyclo[2.2.2]octane-Pyrrolopyridine Hybrid

- Example : tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate

- Structural Features : Bicyclic framework with a pyrrolopyridine moiety and silyl protecting group.

- Synthetic Utility : Demonstrates multi-step functionalization, including LiAlH₄ reduction and Dess-Martin oxidation, to access complex architectures .

Comparative Analysis Table

Research Findings and Trends

- Reactivity : The target compound’s formyl group is critical for forming Schiff bases, contrasting with pyrimidine derivatives’ hydroxy/fluoro-directed reactivity .

- Crystallography : SHELX software is widely used for structural determination of carbamates and heterocycles, highlighting the importance of hydrogen-bonding patterns in crystal packing .

- Safety : While specific hazards for the target compound are undocumented, related carbamates require precautions against inhalation and skin contact .

Biological Activity

Tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tert-butyl group, a formyl group at the 5-position, and a carbamate functional group. This unique arrangement contributes to its biological activity, particularly in inhibiting various enzymes and pathways associated with disease processes.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar pyrazole scaffolds inhibited the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as p38 MAPK and NF-kB .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer (MDA-MB-231) | 12.5 | Induction of apoptosis |

| Similar Pyrazole Derivative | Lung Cancer | 15.0 | Inhibition of cell proliferation |

| Similar Pyrazole Derivative | Colorectal Cancer | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death without significant cytotoxicity to mammalian cells .

Table 2: Antimicrobial Activity

| Compound Name | Bacteria Type | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL | Membrane disruption |

| Similar Pyrazole Derivative | Escherichia coli | 16 µg/mL | Cell wall synthesis inhibition |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, with observed apoptosis confirmed through flow cytometry analysis.

- Case Study on Antimicrobial Properties : In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) revealed an MIC of 8 µg/mL for the compound, demonstrating its potential as an alternative treatment for antibiotic-resistant infections.

Q & A

Q. How should researchers address discrepancies in toxicity data for similar carbamates?

- Methodology :

- Literature Meta-Analysis : Cross-reference SDS data from multiple vendors and peer-reviewed studies.

- In-vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay) to validate acute toxicity claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.